molecular formula C13H12N2S B451914 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile CAS No. 438613-84-4

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile

Cat. No.: B451914
CAS No.: 438613-84-4
M. Wt: 228.31g/mol
InChI Key: RHICPTFVQDHWOQ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring structure. It is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base and a solvent such as ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve high-speed vibration milling (HSVM) using environmentally friendly catalysts like diethylamine (Et2NH). This method is solvent-free and has been optimized to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bases (e.g., NaOH), acids (e.g., HCl)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 438613-84-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring with amino and cyano functional groups, which contribute to its biological properties. The presence of the 4-methylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound displayed potent activity against several bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Other Derivative A0.22Escherichia coli
Other Derivative B0.25Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit lower MICs than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

The antimicrobial mechanism of action for thiophene derivatives often involves the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have shown that these compounds can inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, and DHFR with IC50 values between 0.52 and 2.67 μM . This dual inhibition can result in effective bactericidal activity.

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects of this compound, hemolytic activity was assessed. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that the compound is relatively non-toxic to human red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound exhibited non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that the tested derivatives showed significant inhibition zones compared to standard antibiotics like ciprofloxacin, particularly in biofilm-forming strains .

Case Study 2: Synergistic Effects

Another study examined the synergistic effects of combining thiophene derivatives with established antibiotics. Results indicated that co-administration reduced MIC values for both ciprofloxacin and ketoconazole, enhancing their overall effectiveness against resistant strains .

Properties

IUPAC Name

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-3-5-10(6-4-8)12-9(2)16-13(15)11(12)7-14/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHICPTFVQDHWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350055
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438613-84-4
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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